molecular formula C18H15ClF3N5O4 B10958845 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958845
M. Wt: 457.8 g/mol
InChI Key: LPFIPWYOYNZKDN-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. Subsequent steps involve the formation of the isoxazole ring and the attachment of the pyrazole moiety. The final step includes the formation of the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic reactions, high-pressure conditions, and automated synthesis processes to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-3,5-DINITRO-BENZAMIDE
  • N-(2-CHLORO-5-TRIFLUOROMETHYL-PHENYL)-3,5-DIMETHYL-BENZAMIDE

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and pyrazole groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C18H15ClF3N5O4

Molecular Weight

457.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClF3N5O4/c1-8-16(27(29)30)9(2)26(24-8)7-12-10(3)31-25-15(12)17(28)23-14-6-11(18(20,21)22)4-5-13(14)19/h4-6H,7H2,1-3H3,(H,23,28)

InChI Key

LPFIPWYOYNZKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C)[N+](=O)[O-]

Origin of Product

United States

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